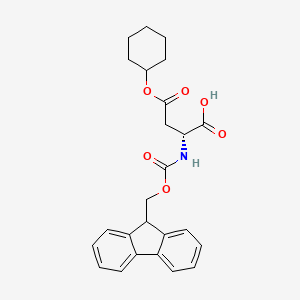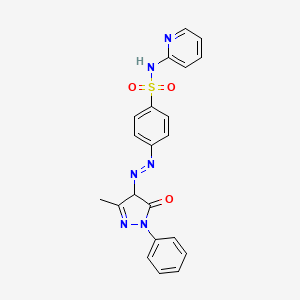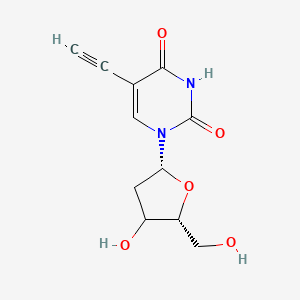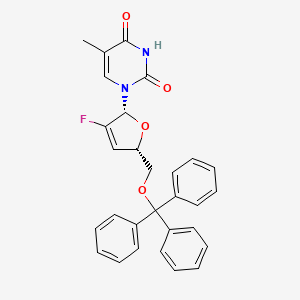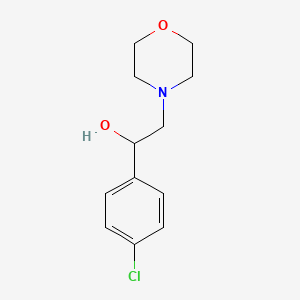
2,2,2,4-tetrachloro-4-phenoxy-4h-1,3,2|E5-benzodioxaphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 30559 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and effectiveness in different chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 30559 involves several steps, starting with the preparation of the necessary precursors. The reaction conditions typically include controlled temperature and pressure settings to ensure the desired product is obtained with high purity. Specific reagents and catalysts are used to facilitate the reactions, and the process may involve multiple purification steps to isolate NSC 30559.
Industrial Production Methods
In an industrial setting, the production of NSC 30559 is scaled up to meet demand. This involves optimizing the synthetic routes to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and advanced purification techniques to ensure the compound is produced efficiently and consistently.
化学反応の分析
Types of Reactions
NSC 30559 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: NSC 30559 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the substituents involved.
科学的研究の応用
NSC 30559 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: NSC 30559 is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.
作用機序
The mechanism of action of NSC 30559 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which NSC 30559 exerts its effects.
類似化合物との比較
NSC 30559 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its stability and effectiveness in similar reactions.
NSC 725776 (Indimitecan): Another compound with comparable properties but different applications.
NSC 724998 (Indotecan): Shares some similarities in its chemical structure and reactivity.
NSC 30559 stands out due to its specific reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6326-25-6 |
|---|---|
分子式 |
C13H9Cl4O3P |
分子量 |
386.0 g/mol |
IUPAC名 |
2,2,2,4-tetrachloro-4-phenoxy-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C13H9Cl4O3P/c14-13(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-21(15,16,17)20-13/h1-9H |
InChIキー |
HOPJIWVSKNBMPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2(C3=CC=CC=C3OP(O2)(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
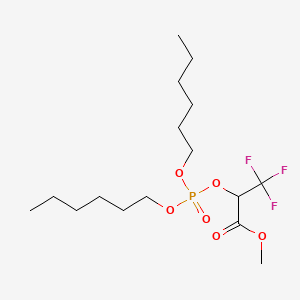

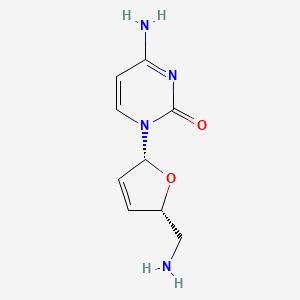
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
